4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate
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Overview
Description
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is an organoselenium compound Organoselenium compounds are known for their diverse biological activities, including anticancer, antioxidant, and chemopreventive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate typically involves the reaction of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl bromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Studied for its potential antioxidant and anticancer properties.
Medicine: Investigated for its chemopreventive effects and potential therapeutic applications.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative without the selenocyanate group.
1,4-Phenylenebis(methylene)selenocyanate: Another organoselenium compound with similar biological activities.
Uniqueness
4-(4’-Methyl[1,1’-biphenyl]-4-yl)butyl selenocyanate is unique due to the presence of both the biphenyl and selenocyanate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919488-42-9 |
---|---|
Molecular Formula |
C18H19NSe |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)phenyl]butyl selenocyanate |
InChI |
InChI=1S/C18H19NSe/c1-15-5-9-17(10-6-15)18-11-7-16(8-12-18)4-2-3-13-20-14-19/h5-12H,2-4,13H2,1H3 |
InChI Key |
AZVKWIYCVGTVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se]C#N |
Origin of Product |
United States |
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